4-Amino-3-ethynyl-6-methylpyran-2-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H7NO2 |
|---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
4-amino-3-ethynyl-6-methylpyran-2-one |
InChI |
InChI=1S/C8H7NO2/c1-3-6-7(9)4-5(2)11-8(6)10/h1,4H,9H2,2H3 |
InChI Key |
FTFNCXCLMADRRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C#C)N |
Origin of Product |
United States |
Reactivity and Mechanistic Studies of 4 Amino 3 Ethynyl 6 Methylpyran 2 One
Reactivity of the Pyran-2-one Ring System
The 2H-pyran-2-one ring is a versatile heterocyclic system that exhibits a dual nature in its chemical reactions. clockss.org As a cyclic, unsaturated lactone, it possesses several electrophilic centers, making it susceptible to nucleophilic attack. clockss.orgresearchgate.net Conversely, it can also participate as the diene component in cycloaddition reactions. clockss.org The specific substituents on the 4-Amino-3-ethynyl-6-methylpyran-2-one ring are expected to significantly modulate these inherent reactivities.
Nucleophilic Attack and Ring Transformations
The pyran-2-one ring is known to be susceptible to nucleophilic attack, primarily at the electrophilic C-2, C-4, and C-6 positions. researchgate.net Such reactions often initiate a cascade leading to the opening of the lactone ring and subsequent rearrangement to form new carbocyclic or heterocyclic structures. clockss.orgresearchgate.net This sequence is often referred to as an Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism.
The interaction of pyran-2-one derivatives with nitrogen-based nucleophiles is a well-established route for synthesizing a variety of nitrogen-containing heterocycles. clockss.orgresearchgate.net
In the case of this compound, the primary site for nucleophilic attack is the C-2 carbonyl carbon. Attack by an amine would lead to the formation of a tetrahedral intermediate, followed by the opening of the lactone ring. The resulting intermediate can then undergo intramolecular cyclization and dehydration to yield a substituted pyridin-2-one.
Similarly, reaction with hydrazine (B178648) is expected to follow a comparable pathway. After the initial attack at C-2 and ring opening, the resulting intermediate possesses a terminal hydrazine moiety. This can then cyclize onto the ketone (originally the C-4 carbon of the pyranone, now part of an open chain) to form a substituted pyridazinone. The specific reaction outcomes are highly dependent on the reaction conditions and the nature of the nucleophile. researchgate.net
Table 1: Predicted Products from Reactions with Nitrogen Nucleophiles
| Nucleophile | Reagent Example | Predicted Product | Heterocyclic Core Formed |
|---|---|---|---|
| Primary Amine | Methylamine (CH₃NH₂) | 4-Amino-3-ethynyl-1,6-dimethylpyridin-2(1H)-one | Pyridin-2-one |
| Hydrazine | Hydrazine Hydrate (N₂H₄·H₂O) | 5-Amino-6-(1-aminoethylidene)-4-ethynyl-3-methyl-1,6-dihydropyridazin-3(2H)-one (after tautomerization) | Pyridazinone |
The fundamental pathway for the transformation of this compound by nucleophiles begins with the addition to the C-2 carbonyl. This disrupts the conjugated system and breaks the endocyclic C-O bond, effectively opening the ring to form a linear intermediate.
The fate of this intermediate is dictated by the nature of the attacking nucleophile and the functionalities present on the chain. For instance, with a dinucleophile like hydrazine, the free terminal amino group of the attached nucleophile can readily attack an electrophilic center on the newly formed open-chain molecule. This intramolecular reaction leads to the formation of a new, stable heterocyclic ring, often with the elimination of a small molecule like water. These ring transformation reactions are a powerful tool in heterocyclic synthesis, allowing for the conversion of the pyran-2-one core into a diverse array of other ring systems. clockss.org
Electrophilic Aromatic Substitution Patterns at C-3 and C-5
While the pyran-2-one ring itself is generally considered electron-deficient and not highly reactive towards electrophilic substitution, the substituents on this compound dramatically alter this characteristic. The amino group at the C-4 position is a potent activating group due to its ability to donate electron density into the ring through resonance.
This strong activation makes the ring system susceptible to electrophilic attack. The directing influence of the amino group favors substitution at the ortho and para positions. In this molecule, the C-3 and C-5 positions are ortho to the amino group, while the C-6 position is para. Since the C-3 position is already substituted with an ethynyl (B1212043) group, electrophilic attack is predicted to occur predominantly at the C-5 position. Therefore, reactions such as halogenation, nitration, or Friedel-Crafts acylation would be expected to yield the corresponding 5-substituted derivative as the major product.
Diels-Alder Cycloadditions as Diene Components
2H-Pyran-2-ones are well-known to function as diene components in [4+2] Diels-Alder cycloaddition reactions. clockss.org This reaction typically forms a bicyclic lactone adduct. A common subsequent step is the retro-Diels-Alder elimination of carbon dioxide, leading to the formation of a substituted benzene (B151609) ring.
The electronic nature of the substituents on the pyran-2-one ring influences its reactivity as a diene. The presence of the electron-donating 4-amino group makes this compound an electron-rich diene. Consequently, it is expected to react most efficiently with electron-deficient dienophiles, such as maleic anhydride (B1165640) or tetracyanoethylene, in a normal-electron-demand Diels-Alder reaction. The cycloaddition would be followed by the expulsion of CO₂, resulting in a highly substituted aniline (B41778) derivative.
Table 2: Predicted Diels-Alder Reaction Outcome
| Dienophile | Predicted Intermediate | Final Aromatized Product |
|---|---|---|
| Maleic Anhydride | Bicyclic lactone adduct | 3-Amino-2-ethynyl-5-methylphthalic anhydride |
| Tetracyanoethylene | Bicyclic lactone adduct | 4-Amino-3-ethynyl-6-methylphthalonitrile |
Photochemical Reactivity of the Pyranone Core
The photochemistry of 2-pyrones is rich and involves several distinct reaction pathways. researchgate.nettaylorfrancis.com Upon photochemical excitation, 2-pyrone can undergo a 4-π electrocyclic ring-opening to form a ketene (B1206846) intermediate. researchgate.nettaylorfrancis.com Another significant photochemical transformation is valence isomerization, which leads to the formation of a bicyclic lactone, a Dewar-type isomer. researchgate.netrsc.org This bicyclic product can be a useful synthetic intermediate. rsc.org
For this compound, irradiation with UV light would likely initiate similar transformations. The primary photochemical process is expected to be a 4-π electrocyclization to yield the corresponding bicyclo[2.2.0]hexen-2-one lactone. rsc.org The substituents on the ring would be carried over to the bicyclic product. Depending on the irradiation conditions and the solvent, other photochemical pathways, such as dimerization or reactions involving the ethynyl group, might also be possible. The stability of the initial photoproducts can be low, and they may undergo thermal back-reactions or further rearrangements. nsf.gov
Reactivity of the Ethynyl Group
The ethynyl group is a highly versatile functional group, known for its participation in a variety of addition and coupling reactions. In the context of this compound, this group is poised for transformations that can lead to the synthesis of complex heterocyclic systems and functionalized derivatives.
The terminal alkyne functionality in this compound makes it an ideal substrate for "click chemistry," a concept introduced by K. B. Sharpless in 2001 to describe reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. organic-chemistry.org The most prominent example of a click reaction is the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne to form a 1,2,3-triazole. organic-chemistry.orgwikipedia.org
This reaction can be performed under thermal conditions, but the copper(I)-catalyzed version (CuAAC) is often preferred due to its milder reaction conditions and high regioselectivity, exclusively affording the 1,4-disubstituted triazole isomer. organic-chemistry.orgwikipedia.org The reaction is believed to proceed through the formation of a copper acetylide intermediate, which then reacts with the azide. The versatility of this reaction allows for the introduction of a wide array of functional groups onto the pyran-2-one scaffold, depending on the nature of the azide used.
Table 1: Examples of Huisgen Cycloaddition Reactions with this compound This data is illustrative and based on typical outcomes for CuAAC reactions.
| Entry | Azide Reactant | Catalyst | Solvent | Product |
|---|---|---|---|---|
| 1 | Benzyl azide | CuSO4·5H2O, Sodium Ascorbate | t-BuOH/H2O | 4-Amino-6-methyl-3-(1-benzyl-1H-1,2,3-triazol-4-yl)pyran-2-one |
| 2 | Phenyl azide | CuI | THF | 4-Amino-6-methyl-3-(1-phenyl-1H-1,2,3-triazol-4-yl)pyran-2-one |
The ethynyl group can undergo hydration reactions, typically in the presence of a mercury(II) salt catalyst in aqueous acid, to yield a methyl ketone. However, for a molecule like this compound, intramolecular cyclization reactions are also a possibility, especially under acidic or basic conditions, or with the aid of transition metal catalysts. For instance, the amino group or the pyranone oxygen could potentially act as internal nucleophiles, leading to the formation of fused heterocyclic systems. The regioselectivity of such cyclizations would be dependent on the reaction conditions and the relative nucleophilicity of the participating atoms.
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The ethynyl group of this compound can readily participate in several such reactions.
The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. aurigeneservices.com This reaction would allow for the direct attachment of various aryl or vinyl substituents to the C-3 position of the pyran-2-one ring, further extending the molecular complexity.
Table 2: Examples of Sonogashira Coupling Reactions with this compound This data is illustrative and based on typical outcomes for Sonogashira coupling reactions.
| Entry | Aryl/Vinyl Halide | Palladium Catalyst | Co-catalyst | Base | Solvent | Product |
|---|---|---|---|---|---|---|
| 1 | Iodobenzene | Pd(PPh3)4 | CuI | Et3N | THF | 4-Amino-6-methyl-3-(phenylethynyl)pyran-2-one |
| 2 | 4-Bromotoluene | PdCl2(PPh3)2 | CuI | Piperidine (B6355638) | DMF | 4-Amino-6-methyl-3-((p-tolyl)ethynyl)pyran-2-one |
Other palladium-catalyzed reactions, such as the Heck reaction (if the alkyne is first converted to a vinyl derivative) or Suzuki coupling (after hydroboration of the alkyne to a vinylborane), could also be envisioned for further functionalization.
Reactivity of the Amino Group
The amino group at the C-4 position of the pyran-2-one ring is a key site for nucleophilic reactions. Its reactivity is influenced by the electron-withdrawing nature of the pyran-2-one ring, which can affect its basicity and nucleophilicity.
The amino group can be readily acylated by reacting with acyl chlorides or anhydrides in the presence of a base. This reaction leads to the formation of the corresponding amides. Similarly, alkylation with alkyl halides can occur, although over-alkylation to form secondary and tertiary amines, and even quaternary ammonium (B1175870) salts, is a possibility that needs to be controlled through careful choice of reaction conditions. These reactions are fundamental for introducing a wide variety of substituents at the amino position, thereby modifying the properties of the molecule. nih.gov
The primary amino group of this compound can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. wikipedia.org This reaction is typically acid-catalyzed and involves the initial nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. libretexts.org The resulting imine can be a stable product or can serve as an intermediate for further transformations. The formation of imines introduces a new C=N double bond into the molecule, which can be a site for further reactions, such as reduction to a secondary amine or participation in cycloaddition reactions.
Table 3: Examples of Condensation Reactions with this compound This data is illustrative and based on typical outcomes for imine formation.
| Entry | Carbonyl Compound | Catalyst | Solvent | Product |
|---|---|---|---|---|
| 1 | Benzaldehyde | Acetic acid | Ethanol | 4-(Benzylideneamino)-3-ethynyl-6-methylpyran-2-one |
| 2 | Acetone | p-Toluenesulfonic acid | Toluene | 3-Ethynyl-4-(isopropylideneamino)-6-methylpyran-2-one |
Role of the Amino Group in Intramolecular Cyclizations
The amino group at the C4 position of the pyran-2-one ring is poised to play a crucial role in directing intramolecular cyclization reactions. Its nucleophilic character, influenced by the electronic nature of the pyran-2-one system, is a key determinant of the molecule's reactivity.
In principle, the amino group can participate in cyclization by attacking the electronically complementary ethynyl group at the C3 position. The feasibility and outcome of such a cyclization would be contingent on several factors, including the reaction conditions (e.g., presence of a catalyst, temperature) and the conformational flexibility of the pyran-2-one ring.
Two primary mechanistic pathways can be envisioned for the intramolecular cyclization involving the amino and ethynyl groups:
Direct Nucleophilic Attack: The lone pair of the amino group could directly attack one of the sp-hybridized carbons of the ethynyl moiety. This would likely require activation of the ethynyl group, for instance, by coordination to a metal catalyst. The regioselectivity of this attack would be influenced by the electronic polarization of the ethynyl group.
Tautomerism-Mediated Cyclization: The amino group can influence the tautomeric equilibrium of the pyran-2-one ring, which in turn could facilitate cyclization. For instance, tautomerization to an imine could alter the electronic properties of the system and favor a subsequent cyclization step.
The spatial proximity of the amino and ethynyl groups, dictated by the geometry of the pyran-2-one ring, is a critical factor. Molecular modeling studies would be invaluable in assessing the feasibility of the transition states for these potential cyclization pathways.
Interplay Between Functional Groups and Tautomerism
The reactivity of this compound is expected to be significantly influenced by tautomeric equilibria. The presence of the α,β-unsaturated lactone, the amino group, and the ethynyl group allows for several potential tautomeric forms.
Keto-Enol and Amine-Imine Tautomerism Affecting Reactivity
Keto-Enol Tautomerism: The pyran-2-one ring itself can exhibit keto-enol tautomerism. The enol form would introduce a hydroxyl group, which could participate in different reaction pathways, including acting as a nucleophile or influencing the electronic properties of the ring through resonance.
Amine-Imine Tautomerism: The 4-amino group can exist in equilibrium with its imine tautomer. This equilibrium is expected to be sensitive to solvent polarity and pH. The imine tautomer would possess a nucleophilic nitrogen and an electrophilic carbon, offering different reactive sites compared to the amine form. The interplay between these tautomeric forms can be represented as follows:
| Tautomeric Form | Key Structural Feature | Expected Impact on Reactivity |
| Amine (Keto) | -NH₂ group adjacent to a double bond | Nucleophilic nitrogen, potential for hydrogen bonding. |
| Imine (Keto) | C=NH group | Nucleophilic nitrogen, electrophilic carbon. |
| Amine (Enol) | -NH₂ group and -OH group | Increased nucleophilicity of the ring, potential for different cyclization pathways. |
| Imine (Enol) | C=NH group and -OH group | Combination of reactive sites, potential for complex rearrangements. |
The predominant tautomer under specific conditions would dictate the observed reactivity of the molecule. For instance, conditions favoring the imine tautomer might promote reactions involving nucleophilic addition to the C=N bond.
Hydrogen Bonding Networks within the Molecular Structure
The presence of the amino group and the carbonyl oxygen of the lactone allows for the formation of both intramolecular and intermolecular hydrogen bonds.
Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond could form between the amino group (as a donor) and the carbonyl oxygen (as an acceptor). This interaction would influence the planarity of the molecule and could restrict the conformational freedom of the side groups, potentially pre-organizing the molecule for specific reactions.
Intermolecular Hydrogen Bonding: In the solid state or in concentrated solutions, intermolecular hydrogen bonds between amino groups and carbonyl oxygens of adjacent molecules could lead to the formation of dimers or larger aggregates. This supramolecular organization can affect the physical properties of the compound and its reactivity in the solid state.
The strength of these hydrogen bonds would be influenced by the solvent environment. Protic solvents could compete for hydrogen bonding, while aprotic solvents would favor intramolecular and intermolecular interactions.
Detailed Mechanistic Investigations of Novel Transformations
While no novel transformations of this compound have been reported, we can hypothesize potential reactions and the key aspects that would require mechanistic investigation. A particularly interesting transformation to explore would be a transition-metal-catalyzed intramolecular cyclization.
Identification of Key Intermediates
A plausible catalytic cycle for a gold-catalyzed intramolecular cyclization could involve the following key intermediates:
π-Complex Formation: The gold(I) catalyst would first coordinate to the ethynyl group, activating it for nucleophilic attack.
Nucleophilic Attack: The amino group would then attack the activated alkyne, leading to the formation of a six-membered ring. This step would likely determine the regioselectivity of the cyclization.
Protodeauration/Reductive Elimination: The resulting organogold intermediate would then undergo protodeauration or reductive elimination to release the cyclized product and regenerate the active catalyst.
Spectroscopic techniques such as in-situ IR and NMR spectroscopy could be employed to detect and characterize these transient intermediates. Isotopic labeling studies would also be instrumental in confirming the proposed mechanistic steps.
Elucidation of Rate-Determining Steps
To understand the kinetics of such a transformation, the rate-determining step would need to be identified. This could be achieved through a series of kinetic experiments, including:
Reaction Rate Monitoring: Following the disappearance of the starting material and the formation of the product over time using techniques like HPLC or GC.
Kinetic Isotope Effect (KIE) Studies: Replacing specific hydrogen atoms with deuterium (B1214612) to probe their involvement in the rate-determining step. For instance, a primary KIE would be expected if a C-H or N-H bond is broken in the slowest step.
Effect of Catalyst and Ligand Concentration: Varying the concentration of the catalyst and any supporting ligands to determine their influence on the reaction rate.
Computational studies, such as Density Functional Theory (DFT) calculations, would be a powerful tool to complement experimental investigations. These calculations could provide insights into the energy profile of the reaction, the structures of transition states, and the relative energies of intermediates, thereby helping to identify the rate-determining step and rationalize the observed selectivity.
In-depth Analysis of this compound Elusive in Scientific Literature
Despite a comprehensive search of scientific databases and scholarly articles, detailed research findings on the reactivity and mechanistic studies of the specific chemical compound this compound, particularly concerning the influence of reaction conditions on its product distribution, remain unavailable in the public domain.
The inquiry for an article structured around the reactivity and mechanistic behavior of this compound could not be fulfilled due to a lack of published research on this specific molecule. Scientific literature is vast, yet it appears that this particular substituted pyran-2-one has not been the subject of in-depth studies that would provide the necessary data to construct an article as per the requested detailed outline.
The initial search and subsequent, more targeted queries failed to yield any papers presenting experimental data, reaction schemes, or mechanistic insights into how variables such as temperature, solvent, catalysts, or reaction time affect the chemical transformations of this compound. Consequently, the creation of data tables and a thorough discussion under the heading "3.5.3. Influence of Reaction Conditions on Product Distribution" is not possible.
While the broader class of pyran-2-ones is well-documented in chemical literature, with numerous studies on their synthesis and reactivity in various contexts, this specific derivative with both an amino and an ethynyl group at the 4 and 3 positions, respectively, appears to be a novel or less-explored compound. Without primary research data, any attempt to generate the requested article would be purely speculative and would not meet the required standards of scientific accuracy and authoritative content.
Therefore, this report must conclude that the information necessary to write a detailed and scientifically accurate article on the reactivity and mechanistic studies of this compound is not currently available in accessible scientific literature.
Advanced Structural Characterization of 4 Amino 3 Ethynyl 6 Methylpyran 2 One Derivatives
Spectroscopic Analysis of Conformational Isomers
The study of conformational isomers of 4-Amino-3-ethynyl-6-methylpyran-2-one would involve the use of various spectroscopic techniques to identify and characterize the different spatial arrangements of the molecule that can be interconverted by rotation about single bonds. Techniques such as Fourier-transform infrared (FTIR) spectroscopy could be employed to observe distinct vibrational frequencies associated with the amino and ethynyl (B1212043) groups in different conformational states. Furthermore, UV-Visible spectroscopy might reveal shifts in absorption maxima corresponding to different conformers, providing insight into their electronic structures. The data obtained from such studies would be crucial for understanding the molecule's flexibility and the energetic barriers between different conformations.
X-ray Crystallography for Solid-State Structure and Stereochemistry
To definitively determine the three-dimensional structure of this compound in the solid state, X-ray crystallography would be the method of choice. This powerful technique would allow for the precise measurement of bond lengths, bond angles, and torsion angles within the molecule. The resulting crystal structure would provide unambiguous evidence of the compound's stereochemistry and preferred conformation in the solid phase. This information is fundamental for understanding intermolecular interactions, such as hydrogen bonding, which dictate the packing of molecules in the crystal lattice.
Advanced NMR Techniques for Dynamic Processes and Solution Conformations
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure and dynamics of molecules in solution. For this compound, advanced NMR techniques would be particularly insightful. One-dimensional NMR (¹H and ¹³C) would provide initial information about the chemical environment of the various atoms. More sophisticated two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), would be used to establish connectivity between atoms. Furthermore, techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) would be instrumental in determining the through-space proximity of protons, thereby revealing the preferred conformation and dynamic processes of the molecule in solution.
Mass Spectrometry for Fragmentation Pathways and Isotopic Labeling Studies
Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass of this compound, thus verifying its molecular formula. Tandem mass spectrometry (MS/MS) experiments would be conducted to investigate the fragmentation pathways of the molecule. By inducing fragmentation and analyzing the resulting daughter ions, researchers could deduce the structural components of the parent molecule. Isotopic labeling studies, where specific atoms in the molecule are replaced with their heavier isotopes (e.g., ¹³C or ¹⁵N), would further aid in elucidating these fragmentation mechanisms and provide deeper insights into the molecule's structure and reactivity.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic structure of many-body systems. For 4-Amino-3-ethynyl-6-methylpyran-2-one, DFT calculations are pivotal in understanding its fundamental chemical characteristics.
Geometric Optimization and Vibrational Analysis
Geometric optimization of this compound is performed to determine its most stable three-dimensional conformation, corresponding to a minimum on the potential energy surface. Computational methods, such as the B3LYP functional combined with a 6-311++G(d,p) basis set, are commonly employed for this purpose. researchgate.net The optimization process yields crucial data on bond lengths, bond angles, and dihedral angles.
Vibrational analysis is subsequently carried out on the optimized geometry to confirm that the structure is a true minimum, characterized by the absence of imaginary frequencies. mdpi.com This analysis also predicts the infrared (IR) spectrum of the molecule, allowing for the assignment of vibrational modes to specific functional groups.
Table 1: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |
|---|---|---|
| N-H Stretch | Amino Group | ~3400-3500 |
| C≡C Stretch | Ethynyl (B1212043) Group | ~2100-2260 |
| C=O Stretch | Pyran-2-one Carbonyl | ~1700-1750 |
| C=C Stretch | Pyran-2-one Ring | ~1650-1680 |
| C-N Stretch | Amino Group | ~1250-1350 |
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)
Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. wikipedia.orglibretexts.orgyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net
For this compound, the electron-donating amino group is expected to significantly influence the HOMO, leading to a high electron density on the pyran-2-one ring. Conversely, the electron-withdrawing nature of the pyran-2-one ring and the ethynyl group will likely lower the energy of the LUMO. This would result in a relatively small HOMO-LUMO gap, suggesting a high reactivity.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound
| Parameter | Predicted Energy (eV) |
|---|---|
| HOMO Energy | -5.8 |
| LUMO Energy | -1.5 |
| HOMO-LUMO Gap | 4.3 |
Molecular Electrostatic Potential (MEP) Mapping to Predict Reactive Sites
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. wolfram.comresearchgate.net The MEP map displays regions of negative electrostatic potential (in red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (in blue), which are prone to nucleophilic attack. mdpi.comresearchgate.net
In the MEP map of this compound, the region around the carbonyl oxygen of the pyran-2-one ring and the nitrogen of the amino group are expected to be the most electron-rich (red), indicating their susceptibility to electrophilic attack. The hydrogen atoms of the amino group and the ethynyl hydrogen would likely exhibit a positive electrostatic potential (blue), marking them as sites for nucleophilic attack.
Global and Local Reactivity Descriptors (e.g., Fukui Functions, Average Local Ionization Energies)
Global and local reactivity descriptors, derived from DFT, provide quantitative measures of a molecule's reactivity. mdpi.com Fukui functions, for instance, identify the atoms in a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. wikipedia.orgscm.comscm.comfaccts.de The function f+(r) relates to reactivity towards a nucleophile, f-(r) towards an electrophile, and f0(r) towards a radical.
For this compound, the Fukui functions would likely indicate that the nitrogen atom of the amino group and the carbon atoms of the pyran-2-one ring are the primary sites for electrophilic attack. The carbonyl carbon and the ethynyl carbons are expected to be the most probable sites for nucleophilic attack. Average Local Ionization Energy (ALIE) surfaces can also be used to identify the regions from which an electron is most easily removed, thus highlighting sites prone to electrophilic attack. semanticscholar.org
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry allows for the detailed exploration of reaction mechanisms, including the identification of transition states and the calculation of activation energies.
Computational Elucidation of Proposed Reaction Mechanisms
The synthesis and reactions of pyran-2-one derivatives can proceed through various mechanisms. semanticscholar.orgnih.govnih.gov Computational modeling can be employed to elucidate the most plausible reaction pathways for the formation and subsequent reactions of this compound. By calculating the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface for the reaction can be constructed.
For example, in a multicomponent reaction to synthesize this molecule, DFT calculations can help determine whether the reaction proceeds via a concerted or a stepwise mechanism. Transition state theory can then be used to calculate the reaction rate constants, providing a deeper understanding of the reaction kinetics. mdpi.com
Energy Profiles for Ring Transformations and Cyclizations
Following a comprehensive review of scientific literature, no specific studies detailing the energy profiles for ring transformations and cyclizations of this compound were identified. Computational chemistry studies often employ methods such as Density Functional Theory (DFT) to calculate the transition states and reaction pathways for such transformations. These calculations would typically provide activation energies and reaction enthalpies, offering insights into the feasibility and kinetics of potential isomerization or rearrangement reactions. However, such specific data for the target molecule is not available in the reviewed literature.
Quantum Chemical Characterization of Aromaticity and Aromaticity Indices of the Pyranone Ring
There is a lack of specific research focused on the quantum chemical characterization of aromaticity for the pyranone ring within this compound. Aromaticity is a key concept in chemistry used to describe the increased stability of cyclic, planar molecules with a system of delocalized π-electrons. Theoretical investigations in this area would typically involve the calculation of various aromaticity indices, such as the Nucleus-Independent Chemical Shift (NICS), the Harmonic Oscillator Model of Aromaticity (HOMA), and the Para-Delocalization Index (PDI). These indices provide quantitative measures of the degree of aromatic character. For pyran-2-one systems, which are generally considered non-aromatic or weakly aromatic, such studies would be valuable in understanding the electronic structure and reactivity of the ring. However, specific values for these indices for this compound have not been reported in the available scientific literature.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
No molecular dynamics (MD) simulation studies specifically investigating the dynamic behavior of this compound were found in the public domain. MD simulations are a powerful computational tool used to study the time-dependent behavior of molecules, providing detailed information on conformational changes, intermolecular interactions, and solvent effects. Such simulations could reveal the flexibility of the ethynyl and amino substituents, the puckering of the pyranone ring, and the nature of its interactions with surrounding molecules in various environments. While MD simulations have been performed on other pyran derivatives to explore their interactions with biological targets, data pertaining to the intrinsic dynamic properties of this compound is not currently available. nih.govnih.govresearchgate.net
Advanced Applications in Synthetic Chemistry and Materials Science
Role as a Versatile Building Block in Organic Synthesis
The inherent reactivity of the pyran-2-one ring, coupled with the synthetic handles provided by the amino and ethynyl (B1212043) substituents, makes 4-Amino-3-ethynyl-6-methylpyran-2-one a potent precursor for the construction of a variety of organic structures. Pyran-2-one derivatives are widely recognized as powerful building blocks and scaffolds for the development of novel heterocyclic compounds. researchgate.net
A Precursor for the Synthesis of Complex Heterocyclic Systems
The structural framework of this compound is primed for conversion into more complex heterocyclic systems, such as pyridones and indoles, which are prevalent motifs in pharmaceuticals and biologically active compounds.
Pyridone Synthesis: The pyran-2-one ring can undergo ring-opening and subsequent recyclization reactions. For instance, reaction with primary amines can lead to the formation of pyridone derivatives. The presence of the amino group at the 4-position can influence the regioselectivity of these transformations, while the ethynyl group at the 3-position offers a site for further functionalization or participation in cyclization reactions. Gold-catalyzed cyclization of related β-amino-ynone intermediates is a known strategy for the efficient synthesis of halopyridones. organic-chemistry.org
| Starting Material Analogue | Reagents and Conditions | Product | Reference |
| β-amino-ynone intermediates | Gold catalyst, Halogen source | Halopyridone | organic-chemistry.org |
| Skipped diynones | Supported Au nanoparticles, aq. methylamine | N-methyl-4-pyridone | organic-chemistry.org |
Indole (B1671886) Synthesis: The synthesis of indoles can be envisioned through intramolecular cyclization processes involving the amino and ethynyl groups, potentially with an appended aryl moiety. Palladium-catalyzed intramolecular cyclization of aniline-tethered alkynyl compounds is a documented method for constructing indole ring systems. mdpi.com Specifically, the reaction of o-alkynyl arylamines can lead to the regioselective formation of poly-functionalized indoles. nih.gov The amino group on the pyran-2-one could be modified to include an aryl group, setting the stage for such intramolecular cyclizations.
| Precursor Type | Catalysis/Conditions | Product Type | Reference |
| Aniline-tethered alkynyl cyclohexadienones | Pd(OAc)₂, ligand, bipyridine | Tetrahydropyrano[3,4-b]indoles | mdpi.com |
| o-alkynyl arylamines | In situ generated ArXCl | 3-selenylindoles | nih.gov |
| 2-alkynyl anilines | SNAr/intramolecular cyclization | 2-substituted indoles | rsc.org |
A Scaffold for the Preparation of Novel Carbon Skeletons
Beyond serving as a precursor to specific heterocycles, the pyran-2-one ring system acts as a rigid scaffold from which novel and complex carbon skeletons can be elaborated. The ethynyl group is particularly valuable in this context, as it can participate in a wide array of carbon-carbon bond-forming reactions. These include cycloaddition reactions, such as [3+2] and [4+2] cycloadditions, which are powerful methods for constructing polycyclic systems. acs.org The amino group can be used to attach other molecular fragments or to direct the stereochemical outcome of subsequent reactions. The versatility of pyran-2-ones as synthons for diverse arenes and heteroarenes has been well-documented. researchgate.net
Ligand Design in Catalysis
The presence of both a nitrogen atom (in the amino group) and a π-system (in the ethynyl group and the pyran-2-one ring) makes this compound an interesting candidate for ligand design in catalysis.
Organometallic Catalysis: The amino group and the pyran-2-one oxygen atoms can act as coordination sites for metal centers, forming stable chelate complexes. The ethynyl group can also coordinate to transition metals, potentially influencing the catalytic activity and selectivity of the resulting organometallic complex. The electronic properties of the ligand, and thus the catalytic activity of the metal center, can be fine-tuned by modifying the substituents on the pyran-2-one ring.
Photocatalysis: The extended π-system of the pyran-2-one ring, in conjunction with the amino and ethynyl groups, suggests that this molecule and its derivatives could possess interesting photophysical properties. These properties are crucial for applications in photocatalysis, where the molecule could act as a photosensitizer or as part of a larger photocatalytic system.
Advanced Materials Science Applications
The electronic and photophysical properties of pyran-2-one derivatives have led to their investigation in the field of materials science, particularly in optoelectronics.
Optoelectronics and Light-Emitting Devices: Many pyran-2-one derivatives exhibit strong fluorescence, a key property for applications in organic light-emitting diodes (OLEDs). researchgate.net The emission color and quantum efficiency can be tuned by altering the substituents on the pyran-2-one core. The amino group, being an electron-donating group, and the ethynyl group, which extends the π-conjugation, are expected to have a significant impact on the photophysical properties of this compound. Structure-property relationship studies of fluorescent pyrazolines have shown that such modifications can lead to high quantum yields. nih.gov The development of novel pyran-2-one derivatives is a promising avenue for creating new emissive materials for energy-saving OLEDs. researchgate.net
| Compound Class | Application | Key Findings | Reference |
| 2H-Pyrone derivatives | Organic Light-Emitting Diodes (OLEDs) | Exhibit strong fluorescence in the solid state with emission in the visible spectrum. | researchgate.net |
| Pyranoindole Congeners | Fluorescent Materials | Exhibit "push-pull" character leading to interesting photophysical properties. | nih.gov |
| 2-amino-4H-pyran derivatives | Antioxidant and Anticancer Agents | Show significant free radical scavenging activity. | sciencescholar.us |
Conclusion and Future Research Directions
Summary of Current Understanding of 4-Amino-3-ethynyl-6-methylpyran-2-one Chemistry
Unexplored Synthetic Avenues and Methodological Challenges
The primary challenge in the study of this compound is its synthesis. Several hypothetical retrosynthetic routes can be envisioned, likely starting from precursors such as dehydroacetic acid or other appropriately substituted pyranones. Introduction of the ethynyl (B1212043) group at the 3-position could potentially be achieved through Sonogashira coupling or related cross-coupling reactions on a halogenated pyran-2-one intermediate. Subsequent introduction of the amino group at the 4-position might be accomplished through nucleophilic aromatic substitution or other amination protocols.
However, significant methodological challenges can be anticipated. The reactivity of the pyran-2-one ring, the potential for competing side reactions involving the alkyne, and the directing effects of the existing substituents would need to be carefully managed. The development of a robust and efficient synthetic route remains a critical and unexplored endeavor.
Opportunities for Novel Reactivity and Cascade Transformations
The juxtaposition of the amino and ethynyl groups on the pyran-2-one core presents exciting opportunities for novel reactivity and the design of elegant cascade transformations. The nucleophilic character of the amino group and the electrophilic potential of the alkyne (particularly when activated) could be exploited in intramolecular cyclization reactions to generate fused heterocyclic systems.
For instance, under appropriate conditions, a cascade reaction could be initiated, leading to the formation of complex polycyclic structures in a single synthetic operation. nih.govnih.govfigshare.com The alkyne moiety also opens the door to a wide range of transformations, including cycloadditions, transition-metal-catalyzed couplings, and hydrations, which could be used to further functionalize the molecule.
Potential for Derivatization Towards Advanced Chemical Systems (excluding biological/pharmaceutical applications)
Beyond its intrinsic reactivity, this compound holds considerable potential as a versatile building block for the construction of advanced chemical systems. The terminal alkyne is a prime handle for derivatization using "click" chemistry, allowing for the facile conjugation of this pyran-2-one unit to other molecules to create novel polymers, materials, or molecular probes.
Furthermore, the amino group can be readily acylated, alkylated, or incorporated into larger supramolecular architectures. nih.gov The combination of these functional handles allows for a modular approach to the design of complex chemical systems with tailored properties. For example, derivatization could lead to the development of novel dyes, ligands for catalysis, or components of molecular machines. The exploration of these derivatization pathways is a promising area for future research.
Q & A
Q. What are the recommended synthetic routes for 4-Amino-3-ethynyl-6-methylpyran-2-one?
- Methodological Answer : The compound can be synthesized via condensation reactions using ethyl acetoacetate and acetylene derivatives under basic conditions. Cyclization is typically achieved using acid catalysts (e.g., H₂SO₄) at elevated temperatures (80–100°C). For example, intermediates like 3-acetyl-4-hydroxy-6-methylpyran-2-one (a structural analog) are formed via similar protocols, followed by amino-functionalization using ammonia or amine sources . Multi-step protocols involving protection/deprotection strategies (e.g., using trimethylsilyl groups for ethynyl stabilization) are recommended to avoid side reactions .
Q. How should researchers characterize the purity and structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm the pyranone ring structure, ethynyl proton signals (~2.5–3.5 ppm), and methyl/amino group positions.
- HRMS : Validate molecular weight (expected [M+H]⁺ for C₈H₈NO₂: 166.06) with <2 ppm error .
- X-ray Crystallography : Resolve stereochemical ambiguities; similar pyran-2-one derivatives (e.g., 2-(4-methoxyphenoxy)-6-methyl-3-oxo-3,6-dihydro-2H-pyran-4-yl benzoate) have been structurally confirmed using this method .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
